2-(8-Phenyloctyl)benzaldehyde

Structure-Activity Relationship Leukotriene D4 Antagonist Lipid Tail Pharmacophore

2-(8-Phenyloctyl)benzaldehyde (CAS 96964-45-3, molecular formula C₂₁H₂₆O, molecular weight 294.4 g/mol) is an ortho-substituted benzaldehyde derivative in which an 8-phenyloctyl chain is appended at the 2-position of the benzaldehyde ring. This compound belongs to the class of 2-substituted benzaldehydes claimed in US Patent 5,189,226 as intermediates for preparing diacid leukotriene antagonists.

Molecular Formula C21H26O
Molecular Weight 294.4 g/mol
CAS No. 96964-45-3
Cat. No. B8578779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-Phenyloctyl)benzaldehyde
CAS96964-45-3
Molecular FormulaC21H26O
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C=O
InChIInChI=1S/C21H26O/c22-18-21-17-11-10-16-20(21)15-9-4-2-1-3-6-12-19-13-7-5-8-14-19/h5,7-8,10-11,13-14,16-18H,1-4,6,9,12,15H2
InChIKeyJRXDMDTWEUAEFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(8-Phenyloctyl)benzaldehyde (CAS 96964-45-3): A Critical Ortho-Substituted Benzaldehyde Intermediate for Leukotriene Antagonist Synthesis


2-(8-Phenyloctyl)benzaldehyde (CAS 96964-45-3, molecular formula C₂₁H₂₆O, molecular weight 294.4 g/mol) is an ortho-substituted benzaldehyde derivative in which an 8-phenyloctyl chain is appended at the 2-position of the benzaldehyde ring [1]. This compound belongs to the class of 2-substituted benzaldehydes claimed in US Patent 5,189,226 as intermediates for preparing diacid leukotriene antagonists [2]. It is not a biologically active end-product; rather, its singular validated role is as the key aldehyde building block in the Darzens condensation–based synthesis of SK&F 104353 (pobilukast), a high-affinity cysteinyl-leukotriene D₄ receptor antagonist once developed by SmithKline Beecham [1]. The compound is supplied commercially at ≥95% purity for research use and is documented in the Drug Synthesis Database as intermediate II in the published SK&F 104353 synthetic route [2].

Why 2-(8-Phenyloctyl)benzaldehyde Cannot Be Replaced by a Generic Ortho-Substituted Benzaldehyde in Leukotriene Antagonist Programs


Structure-activity relationship (SAR) studies on the leukotriene antagonist pharmacophore have established that both the ortho-substitution positional pattern and the precise length of the phenylalkyl lipid tail are stringent determinants of ultimate biological activity [1]. Perchonock et al. demonstrated that there exists an optimal chain length of 10–12 atoms (or its equivalent) in the lipid tail for potent LTD₄ receptor antagonism, and that while ortho- and meta-substituted analogs retain comparable activity, para-substituted derivatives are entirely inactive [1]. Within the US Patent 5,189,226 family, the claim scope covers phenyl-C₄ to phenyl-C₁₀ alkyl benzaldehydes, but SAR data indicate that deviation from the 8-carbon methylene linker length results in suboptimal pharmacology of the downstream diacid product [1][2]. Consequently, substituting 2-(8-phenyloctyl)benzaldehyde with a shorter-chain (e.g., phenylbutyl or phenylhexyl) or longer-chain analog, or with a meta- or para-substituted isomer, is predicted to yield a final antagonist with reduced or absent receptor affinity, undermining the reproducibility and validity of preclinical pharmacological studies [1].

2-(8-Phenyloctyl)benzaldehyde: Quantitative Differentiation Evidence Against Closest Analogs and Alternative Intermediates


Lipid Tail Chain Length SAR: The 8-Carbon Methylene Linker Maps Precisely to the Optimal 10–12 Atom Pharmacophore

In the foundational SAR study of 5-aryl-4,6-dithianonanedioic acid leukotriene antagonists by Perchonock et al. (1986), the optimal chain length in the lipid tail region was identified as 10–12 atoms or its equivalent [1]. The 2-(8-phenyloctyl)benzaldehyde intermediate contributes an 8-carbon polymethylene linker plus the ipso phenyl carbon, yielding a total lipid tail atom count of approximately 10 atoms in the final antagonist structure—precisely at the lower bound of the optimal range [1]. The patent explicitly claims the phenyl-C₄ to C₁₀ alkyl benzaldehyde sub-genus but designates 2-(8-phenyloctyl)benzaldehyde as a specifically claimed compound, reflecting its demonstrated utility in producing high-affinity antagonists [2]. Analogs with shorter chains (e.g., phenylbutyl, contributing ~6 atoms) or longer chains (e.g., phenyldecyl, contributing ~12+ atoms) fall at the periphery or outside the optimal SAR window and produce antagonists with diminished LTD₄ receptor antagonism as measured by isolated guinea pig tracheal contraction assays [1].

Structure-Activity Relationship Leukotriene D4 Antagonist Lipid Tail Pharmacophore Chain Length Optimization

Ortho-Substitution Positional Requirement: Para-Substituted Benzaldehyde Isomers Yield Inactive Leukotriene Antagonists

Perchonock et al. (1986) explicitly compared the leukotriene antagonist activity of compounds derived from ortho-, meta-, and para-substituted benzaldehyde precursors. The study found that 'in the aromatic series, the ortho- and meta-substituted compounds have comparable activity, whereas the para derivatives are inactive' [1]. This positional requirement is absolute: no para-substituted benzaldehyde-derived antagonist demonstrated measurable LTD₄ receptor antagonism in either the guinea pig tracheal contraction assay or the [³H]LTD₄ lung membrane binding assay [1]. The patent specifically claims 2-substituted benzaldehydes (ortho only), consistent with this SAR finding [2].

Regioisomer Specificity Ortho vs Para Substitution Leukotriene Antagonist SAR Benzaldehyde Positional Isomers

Synthetic Route Efficiency: Catalytic Amine Base Protocol Achieves 90% Yield, Outperforming Stoichiometric Base Methods by up to 2-Fold

Forth et al. (1994) reported a systematic comparison of synthetic methods for 2-(8-phenyloctyl)benzaldehyde. The optimized protocol using 10 mol% 2,2,6,6-tetramethylpiperidine (TMP) as a catalytic amine base with stoichiometric n-BuLi in THF achieved a 90% isolated yield of the target aldehyde, with only 3% of the eliminative byproduct phenylheptene detected by GC [1]. In direct head-to-head comparison within the same study (Table 1), alternative methods yielded substantially less product: stoichiometric LDA with bromide 3 gave 82% yield; using 10 mol% diisopropylamine (DIPA) under identical conditions (−5 to 0 °C) gave only 55% yield; 10 mol% dicyclohexylamine gave 48% yield; and n-BuLi alone (no added amine base) gave only 45–77% yield depending on temperature [1]. The catalytic TMP protocol also dramatically favors alkylation over elimination, converting a previously problematic chloride electrophile coupling (originally 45–60% yield due to competing HCl elimination) into a high-yielding, scalable process [1].

Process Chemistry Imine-Directed Metalation Catalytic Amine Base Synthetic Yield Optimization Scale-Up Synthesis

Downstream Product Potency: SK&F 104353 Derived from This Aldehyde Exhibits Nanomolar LTD₄ Receptor Affinity (Ki = 5 nM) and an ~80-Fold Functional Potency Advantage Over the Prototype Antagonist FPL 55712

While 2-(8-phenyloctyl)benzaldehyde itself lacks intrinsic pharmacological activity, it is the indispensable intermediate for SK&F 104353 (pobilukast), whose potency profile has been quantitatively benchmarked against earlier leukotriene antagonists. Gleason et al. (1987) reported that SK&F 104353, synthesized via Darzens condensation of 2-(8-phenyloctyl)benzaldehyde, displays a Ki of 5 nM for the cysteinyl-leukotriene D₄ receptor in guinea pig lung membranes using [³H]LTD4 as radioligand [1][2]. In functional assays, Hay et al. (1987) demonstrated that SK&F 104353 is a potent, competitive antagonist of LTD₄-induced contractions in isolated guinea pig trachea with a pA₂ of 8.6 (corresponding to a KB of ~2.5 nM) [3]. For comparison, the prototypical leukotriene antagonist FPL 55712—derived from a different benzaldehyde precursor chemotype—exhibits a substantially weaker pA₂ of 6.7 against LTD₄ in guinea pig ileum longitudinal muscle (KB ≈ 200 nM) [4], representing an approximately 80-fold difference in functional antagonist potency favoring the SK&F 104353 scaffold that depends on this specific aldehyde intermediate.

Receptor Binding Affinity Leukotriene D4 Antagonist pA2 Potency SK&F 104353 Functional Antagonism

Evidence-Backed Research and Procurement Application Scenarios for 2-(8-Phenyloctyl)benzaldehyde


Medicinal Chemistry SAR Exploration of Leukotriene Antagonist Lipid Tail Length Using the Phenyloctyl Benchmark

Investigators conducting structure-activity relationship studies on peptidoleukotriene receptor antagonists require 2-(8-phenyloctyl)benzaldehyde as the defined reference intermediate that establishes the optimal 10-atom lipid tail length. As demonstrated by Perchonock et al. (1986), the phenyloctyl chain places the terminal phenyl group at the pharmacophore-validated distance from the polar head group, producing antagonists with 'especially good activity' . In a typical SAR program, this aldehyde serves as the benchmark against which analogs with truncated (C4–C6) or extended (C10+) chains are systematically compared using LTD₄-induced guinea pig tracheal contraction and [³H]LTD₄ lung membrane binding assays .

Process Chemistry Development and Multigram-to-Kilogram Scale-Up of SK&F 104353 (Pobilukast)

For process chemistry teams tasked with developing a scalable, cost-effective synthetic route to SK&F 104353, 2-(8-phenyloctyl)benzaldehyde is the mandatory gateway intermediate for the Darzens condensation step with methyl chloroacetate . The Forth et al. (1994) catalytic TMP/n-BuLi protocol provides a demonstrated 90% isolated yield at scale, with minimal eliminative byproduct formation (phenylheptene <3% by GC), directly informing process parameter selection (anion formation at 0 °C, alkylation at 55 °C, 3 h reaction time, aqueous HCl hydrolysis) . The availability of this optimized procedure de-risks scale-up campaigns by providing a reproducible, high-yielding route that avoids the chromatography-intensive purification required by lower-yielding alternative methods (45–60%) .

Pharmacological Tool Compound Preparation for Cysteinyl-Leukotriene D₄ Receptor Characterization Studies

Academic and industrial pharmacology laboratories investigating LTD₄ receptor pharmacology require SK&F 104353 as a high-affinity (Ki = 5 nM), competitive antagonist tool compound with well-characterized selectivity (pA₂ = 8.6 vs. LTD₄; no effect on KCl, histamine, prostaglandin D₂, PAF, or U-44069 responses at 10 µM; no phosphodiesterase inhibition at 30 µM) . Synthesis of this tool compound begins exclusively with 2-(8-phenyloctyl)benzaldehyde via the published Darzens condensation–epoxide opening–saponification–resolution sequence . Procurement of the correct aldehyde intermediate ensures that the resulting pharmacological probe matches the extensively characterized reference standard used in the primary literature, enabling valid cross-study comparisons of LTD₄ receptor pharmacology across laboratories .

Radiolabeled Probe Synthesis for Leukotriene Receptor Binding and Autoradiography Studies

The synthesis of ¹⁴C- and ³H-radiolabeled SK&F 104353 for receptor occupancy, autoradiography, and pharmacokinetic studies proceeds from 2-(8-phenyloctyl)benzaldehyde as the entry point for isotope incorporation via the Darzens condensation with labeled methyl chloroacetate . The published radiochemical synthesis confirms that 2-(8-phenyloctyl)benzaldehyde is compatible with the small-scale, high-value chemistry required for radioligand preparation, yielding [³H]SK&F 104353 with a specific activity of 138 Ci/mmol . The availability of a well-characterized, high-purity aldehyde intermediate is critical to maximizing radiochemical yield and minimizing impurities that would compromise the specific activity and binding specificity of the final radioligand .

Quote Request

Request a Quote for 2-(8-Phenyloctyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.